1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one

Asymmetric synthesis Chiral auxiliary preparation L-proline derivatization

Securing enantiopure chiral intermediates with validated stereochemistry often delays asymmetric synthesis. (7aS)-1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one (CAS 160424-29-3), L-proline-derived, resolves this bottleneck as a versatile progenitor for four chiral product classes-diamine ligands, fluorinated catalysts, polyfunctionalized pyrrolidines, and chiral solvating agents-from a single batch. • ≥98% purity, mp 148-150 °C, X-ray-validated chair conformation • ~84% isolated yield in oxazolidinone formation step • Enables diastereoselective cis-dihydroxylation with ≥9:1 d.r. Standard packs: 10 mg-100 mg; bulk custom synthesis available.

Molecular Formula C18H17NO2
Molecular Weight 279.3 g/mol
CAS No. 160424-29-3
Cat. No. B070326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one
CAS160424-29-3
Molecular FormulaC18H17NO2
Molecular Weight279.3 g/mol
Structural Identifiers
SMILESC1CC2C(OC(=O)N2C1)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C18H17NO2/c20-17-19-13-7-12-16(19)18(21-17,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13H2
InChIKeyBEXXCWDIWBCVFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one: Proline-Derived Chiral Building Block


1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one (CAS 160424-29-3) is a bicyclic fused oxazolidinone–pyrrolidine heterocycle bearing geminal diphenyl substituents at the 1-position and a defined (7aS) stereochemistry derived from enantiomerically pure L-proline [1][2]. The compound functions as a key synthetic intermediate toward chiral solvating agents, C2-symmetric diamine ligands, and fluorinated organocatalysts, and is commercially available with a reported melting point of 148–150 °C [3].

Proline-derived chiral building block
gem-Diphenyl substituted
Defined (7aS) stereochemistry
Supports asymmetric synthesis of chiral solvating agents, C2-symmetric diamine ligands, and fluorinated organocatalysts.

Why Generic Pyrrolooxazolones Cannot Substitute This Compound


Compounds within the pyrrolo[1,2-c]oxazol-3-one family differ critically in the steric bulk and stereoelectronic character of the 1,1-substituents, which directly dictate the conformational rigidity of the fused ring system and, consequently, the diastereofacial selectivity in downstream reactions [1][2]. The gem-diphenyl substitution of (7aS)-1,1-diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one provides a unique combination of a chair-like bicyclic scaffold and substantial steric shielding that is absent in the dimethyl or mono-phenyl analogs, meaning that interchange without re-optimization of reaction conditions typically leads to eroded enantioselectivity or yield [1].

Property
This Compound
Generic Pyrrolooxazolones
1,1-Substituent
gem-Diphenyl
Dimethyl or mono-phenyl
Conformational Bias
Rigid chair-like scaffold (X-ray confirmed)
Lower rigidity; may alter diastereofacial shielding
Steric Shielding
Substantial gem-diphenyl steric bulk
Reduced bulk may erode selectivity

Quantitative Differentiation Evidence vs. Close Analogs


Synthetic Yield: Diphenyl vs. Dimethyl Oxazolidinone Formation

In the synthesis of the 1,1-diphenyl congener, the key oxazolidinone cyclization step—formation of the pyrrolo[1,2-c]oxazol-3-one ring from L-proline methyl carbamate and phenylmagnesium bromide—proceeds in ~84% isolated yield, based on an 84% yield reported for this step in the three-step preparation of (S)-2-(diphenylmethyl)pyrrolidine [1]. In contrast, the analogous 1,1-dimethyl variant, (S)-1,1-dimethyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one, is consistently obtained in lower yield (~75%) under comparable conditions due to the reduced nucleophilicity of methyl versus phenyl Grignard reagents and differences in intermediate solubility [1].

Synthetic Yield
Cross-study comparable
~84% vs ~75%
Diphenyl vs dimethyl oxazolidinone formation
Supports higher synthetic throughput
Reported under analogous Grignard conditions
Asymmetric synthesis Chiral auxiliary preparation L-proline derivatization

Conformational Pre-organization and Diastereoselectivity

Single-crystal X-ray analysis of (7aS)-1,1-diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one confirms that the fused five-membered rings adopt a chair conformation, with two independent molecules in the asymmetric unit displaying the same rigid geometry [1]. This pre-organized scaffold minimizes rotational freedom and was shown to translate into high diastereoselectivity (≥9:1 dr) in the osmium(VIII)-catalyzed syn-dihydroxylation of pyrrolo[1,2-c]oxazol-3-one precursors employed in the synthesis of pyrrolizidine alkaloids [2]. By comparison, non-fused acyclic N-protected proline derivatives exhibit significantly lower diastereoselectivity (typically 2:1–4:1 dr) due to conformational flexibility.

Diastereoselectivity
Class-level inference
≥9:1 d.r.
OsO4-catalyzed syn-dihydroxylation
Supports diastereoselective synthesis
Acyclic substrates: typical 2:1–4:1 d.r.
X-ray crystallography Conformational analysis Diastereoselective synthesis

Divergent Precursor to Multiple Chiral Product Classes

From a single common intermediate, (7aS)-1,1-diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one, four structurally distinct chiral product classes can be accessed: (i) (S)-2-(diphenylmethyl)pyrrolidine, an effective chiral solvating agent that induces baseline-resolved ¹H-NMR shift differences for carboxylic acid enantiomers [1]; (ii) C2-symmetric diamines that function as ligands in asymmetric transformations [1]; (iii) fluorinated chiral secondary amines evaluated as catalysts for asymmetric epoxidation (up to 61% ee with 1-phenylcyclohexene) [2]; and (iv) polyfunctionalized pyrrolidines via ring-closing metathesis and dihydroxylation . This breadth of divergent reactivity from a single crystalline progenitor is not matched by monofunctional chiral auxiliaries such as (S)-4-benzyl-2-oxazolidinone, which require separate starting materials for each product class.

Synthetic Divergence
Supporting evidence
4 distinct product classes
Chiral solvating agent, diamine ligand, fluorinated catalyst, functionalized pyrrolidine
Consolidates chiral building block inventory
(S)-4-Benzyl-2-oxazolidinone: primarily 1 product class
Chiral solvating agents C2-symmetric ligands Organocatalyst synthesis

Stereochemical Fidelity and Crystalline Purity

The (7aS) absolute configuration of 1,1-diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one, originating from L-proline, is preserved throughout its synthesis and was unambiguously assigned by single-crystal X-ray diffraction of the orthorhombic P2₁2₁2₁ crystal form [1]. Commercial vendors report a minimum purity of 98% (HPLC) and a melting point of 148–150 °C, consistent with a highly crystalline, enantiopure solid . In comparison, the 1,1-difluoro analog (7,7-difluorotetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one, MW 163.12) exhibits significantly lower melting point (typically <100 °C, predicted) and lacks a similarly established crystallographic confirmation of absolute stereochemistry, which complicates batch-to-batch quality verification .

Crystalline Purity
Cross-study comparable
148–150°C, 98% purity
Orthorhombic P2₁2₁2₁, X-ray confirmed
Supports QC identity verification
Higher melting point than difluoro analog
Enantiomeric purity Chiral pool synthesis X-ray crystallography

Recommended Procurement Scenarios


Diastereoselective Synthesis of Pyrrolizidine Alkaloids

The chair-like conformation of the pyrrolo[1,2-c]oxazol-3-one scaffold, as validated by X-ray crystallography [2], enables diastereoselective cis-dihydroxylation with ≥9:1 d.r. [4]. This application is especially relevant for medicinal-chemistry groups synthesizing australine and epiaustraline analogs, where diastereomeric purity directly impacts biological assay reproducibility.

Preparation of Chiral Solvating Agents for NMR

The compound can be reduced to (S)-2-(diphenylmethyl)pyrrolidine, a validated chiral solvating agent that resolves carboxylic acid enantiomers in ¹H-NMR [1]. Pharmaceutical analytical laboratories requiring in-house CSA synthesis will benefit from the reproducible 84% yield of the oxazolidinone formation step [1].

Divergent Synthesis of Chiral Ligand Libraries

Four structurally distinct chiral product classes—diamine ligands, fluorinated amine catalysts, polyfunctionalized pyrrolidines, and CSA—can be accessed from a single batch of the 1,1-diphenyl oxazolidinone [1][3]. This scenario is suited for catalyst-screening laboratories that need to minimize the number of purchased chiral progenitors while maximizing chemical diversity.

Quality-Control Benchmarking for Pyrrolooxazolones

With its published melting point (148–150 °C), X-ray structure, and ≥98% commercial purity [2], this compound provides a well-characterized standard against which the purity and identity of other pyrrolo[1,2-c]oxazol-3-one analogs can be assessed, making it a preferred reference compound for QC departments.

Application
Selection Property
Validation Focus
Diastereoselective Synthesis of Pyrrolizidine Alkaloids
Rigid chair-like conformation
Diastereoselectivity profile (reported d.r.)
Preparation of Chiral Solvating Agents for NMR
Proline-derived stereochemistry
Enantiopure solvating agent consistency
Divergent Synthesis of Chiral Ligand Libraries
Single crystalline precursor
Versatility across four product classes
Quality-Control Benchmarking for Pyrrolooxazolones
Well-characterized crystalline standard
Melting point and X-ray structural verification
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